molecular formula C16H27NO3 B5089245 (2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHYL 2-(MORPHOLIN-4-YL)ACETATE

(2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHYL 2-(MORPHOLIN-4-YL)ACETATE

Cat. No.: B5089245
M. Wt: 281.39 g/mol
InChI Key: HMLFTWYOAWGKNR-UHFFFAOYSA-N
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Description

(2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHYL 2-(MORPHOLIN-4-YL)ACETATE is a complex organic compound with a unique structure that combines a cyclohexene ring with a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHYL 2-(MORPHOLIN-4-YL)ACETATE typically involves the reaction of (2,4,6-trimethylcyclohex-3-en-1-yl)methanol with 2-(morpholin-4-yl)acetic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHYL 2-(MORPHOLIN-4-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles like halides or amines can replace the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

Chemistry

In chemistry, (2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHYL 2-(MORPHOLIN-4-YL)ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its morpholine moiety is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used as an additive in the formulation of specialty chemicals, such as surfactants and lubricants. Its unique chemical properties can enhance the performance of these products.

Mechanism of Action

The mechanism of action of (2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHYL 2-(MORPHOLIN-4-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine moiety can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: This compound shares a similar cyclohexene structure but differs in its functional groups and overall reactivity.

    (E)-2-((E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-ylidene)hydrazine-1-carbothioamide: Another compound with a similar cyclohexene core but with different substituents, leading to distinct chemical and biological properties.

Uniqueness

(2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHYL 2-(MORPHOLIN-4-YL)ACETATE is unique due to its combination of a cyclohexene ring and a morpholine moiety. This structural feature imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-morpholin-4-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3/c1-12-8-13(2)15(14(3)9-12)11-20-16(18)10-17-4-6-19-7-5-17/h8,13-15H,4-7,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLFTWYOAWGKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(C1COC(=O)CN2CCOCC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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